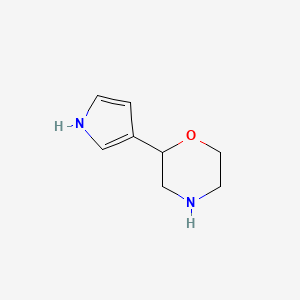
1-(2,2-Dimethylcyclohexyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethylcyclohexyl)ethan-1-amine is an organic compound with the molecular formula C10H21N It is a derivative of cyclohexane, featuring a dimethyl substitution at the 2-position and an ethanamine group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylcyclohexyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-(2,2-dimethylcyclohexyl)ethanone. This reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or a primary amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Dimethylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents such as LiAlH4.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives when reacted with acyl chlorides, sulfonyl chlorides, or alkyl halides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents under mild to moderate conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Acyl chlorides, sulfonyl chlorides, alkyl halides, often in the presence of a base like triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, sulfonamides, alkylated amines.
Aplicaciones Científicas De Investigación
1-(2,2-Dimethylcyclohexyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dimethylcyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2,2-Dimethylcyclohexyl)ethan-1-amine can be compared with other similar compounds, such as:
2-(4,4-Dimethylcyclohexyl)ethan-1-amine hydrochloride: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(2,2-Dimethylcyclohexyl)ethanone: The ketone precursor used in the synthesis of the amine, with distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H21N |
|---|---|
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
1-(2,2-dimethylcyclohexyl)ethanamine |
InChI |
InChI=1S/C10H21N/c1-8(11)9-6-4-5-7-10(9,2)3/h8-9H,4-7,11H2,1-3H3 |
Clave InChI |
BJVCXPSHTNJMHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCCC1(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


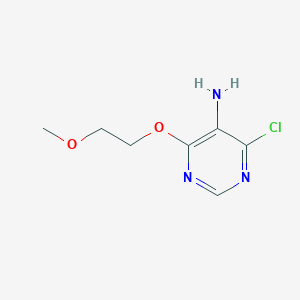
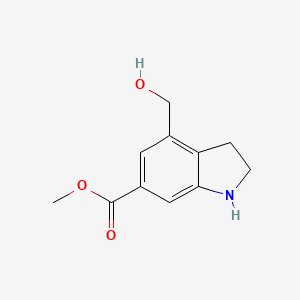
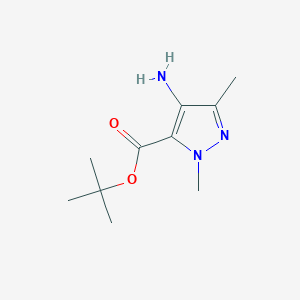
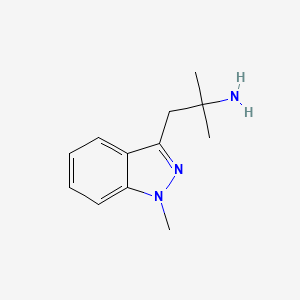
![3-[4-(Difluoromethoxy)phenyl]azetidine](/img/structure/B13569629.png)

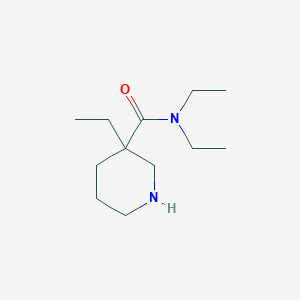

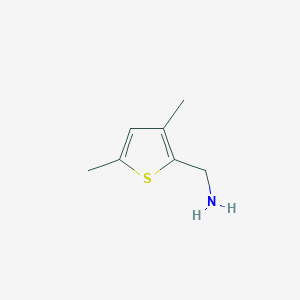
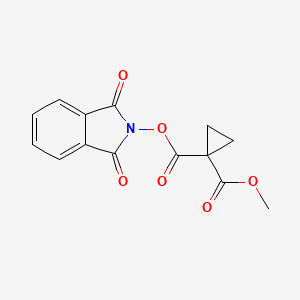
![3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoicacid](/img/structure/B13569666.png)


